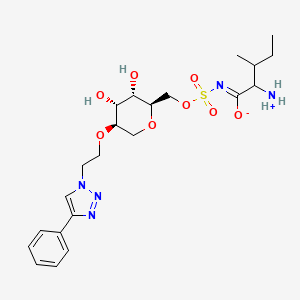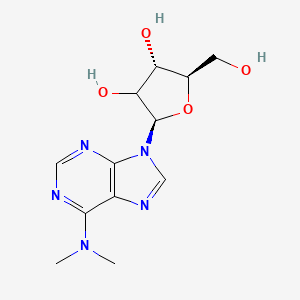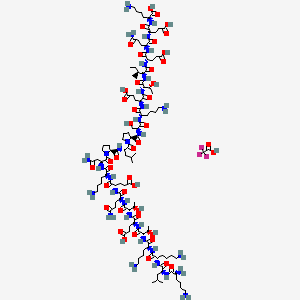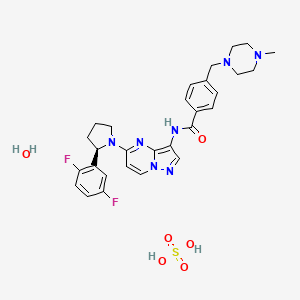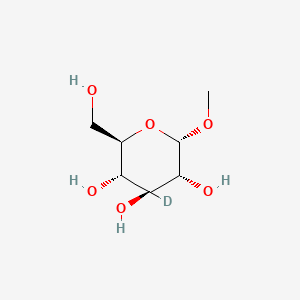
Methyl alpha-D-glucopyranoside-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl alpha-D-glucopyranoside-d1 is a methylated derivative of glucose, specifically a monosaccharide. It is a natural product found in various plants such as Pseudoceratina purpurea, Forsythia viridissima, and Quassia amara . This compound is commonly used in scientific research as a non-metabolizable analog of glucose, allowing researchers to study glucose transport, metabolism, and related cellular processes without interference from normal glucose metabolism .
準備方法
Synthetic Routes and Reaction Conditions
Methyl alpha-D-glucopyranoside-d1 can be synthesized through the methylation of glucose. The process involves the reaction of glucose with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically occurs under mild conditions, with temperatures below 100°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity glucose and methanol, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization or chromatography to obtain the desired compound .
化学反応の分析
Types of Reactions
Methyl alpha-D-glucopyranoside-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranosides
科学的研究の応用
Methyl alpha-D-glucopyranoside-d1 is widely used in scientific research due to its unique properties:
Biochemical Research: It is used as a non-metabolizable analog of glucose to study glucose transport and metabolism.
Cell Culture: The compound is used in cell culture media to study cellular processes without interference from glucose metabolism.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Analytical Chemistry: The compound is used as a standard in various analytical techniques.
Pharmaceutical Industry: It is used in the development of drugs and as an inhibitor of lectin-conjugate binding.
作用機序
Methyl alpha-D-glucopyranoside-d1 exerts its effects by mimicking the structure of glucose. It binds to glucose transporters and enzymes involved in glucose metabolism but is not metabolized itself. This allows researchers to study the transport and metabolism of glucose without interference from normal glucose metabolism .
類似化合物との比較
Similar Compounds
Methyl beta-D-glucopyranoside: Another methylated glucose derivative with similar properties.
Methyl alpha-D-galactopyranoside: A methylated derivative of galactose.
Methyl alpha-D-mannopyranoside: A methylated derivative of mannose
Uniqueness
Methyl alpha-D-glucopyranoside-d1 is unique due to its specific structure, which allows it to be used as a non-metabolizable analog of glucose. This property makes it particularly valuable in research applications where interference from normal glucose metabolism needs to be avoided .
特性
分子式 |
C7H14O6 |
|---|---|
分子量 |
195.19 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-4-deuterio-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i5D |
InChIキー |
HOVAGTYPODGVJG-LQYNRTGASA-N |
異性体SMILES |
[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OC)CO)O)O |
正規SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
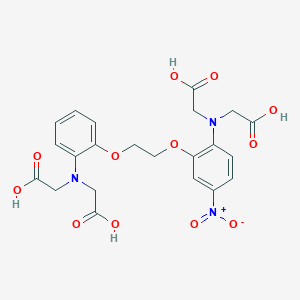
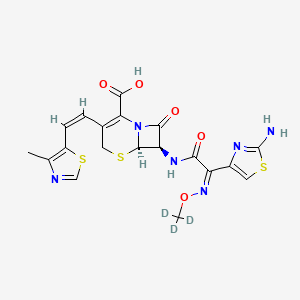
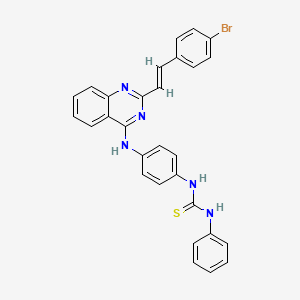
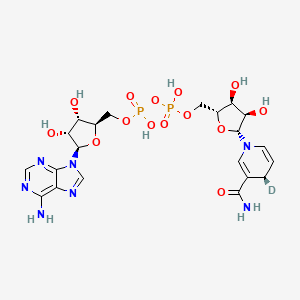
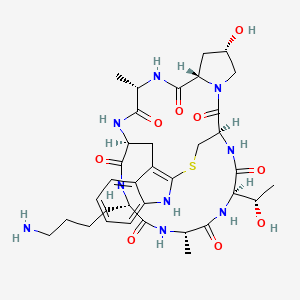
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
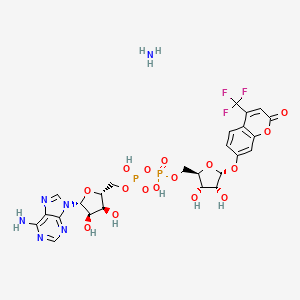
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)
